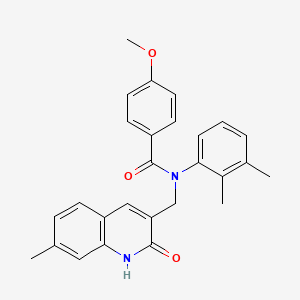![molecular formula C14H10N2O3S2 B7708318 (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7708318.png)
(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Derivative: The starting material, 2-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.
Condensation Reaction: The quinoline derivative is then subjected to a condensation reaction with thiosemicarbazide to form the thiazolidinone ring. This step often requires acidic or basic conditions to facilitate the reaction.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the original compound.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline moiety.
Medicine
In medicinal chemistry, the compound shows promise as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to anticancer effects.
類似化合物との比較
Similar Compounds
- (5E)-5-[(2-hydroxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-9-2-3-10-7(5-9)4-8(12(17)15-10)6-11-13(18)16-14(20)21-11/h2-6H,1H3,(H,15,17)(H,16,18,20)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLLWISAHZISI-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)O)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)O)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
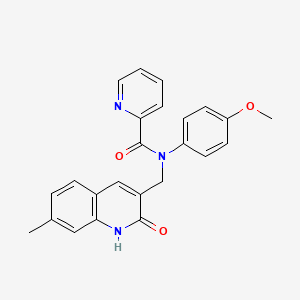
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
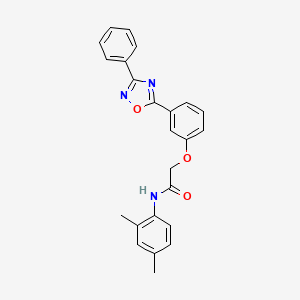
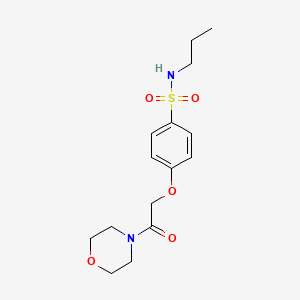

![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)
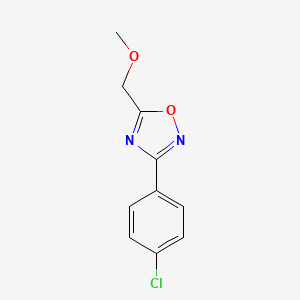
![N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7708288.png)
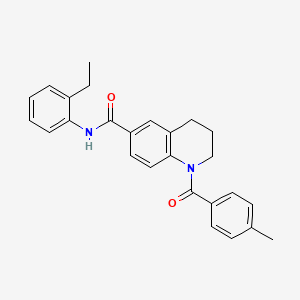
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
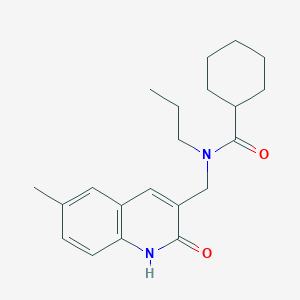
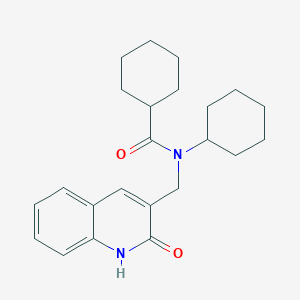
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B7708329.png)
